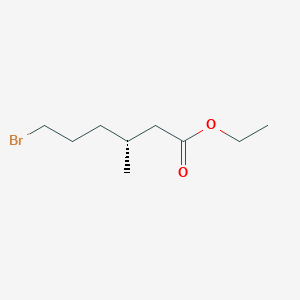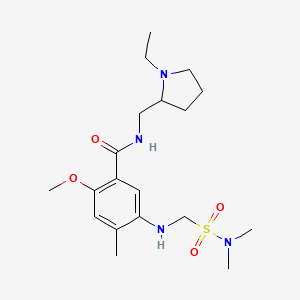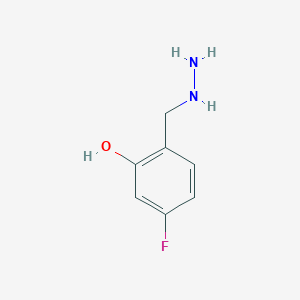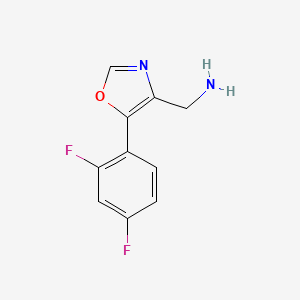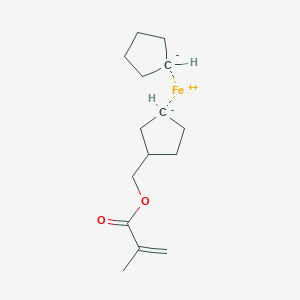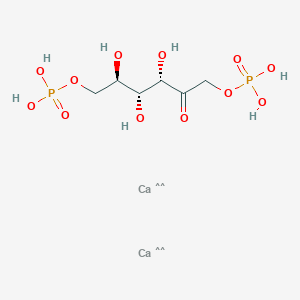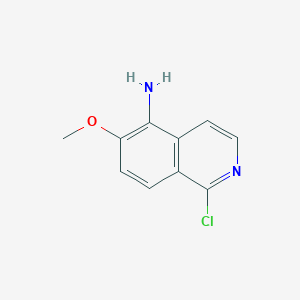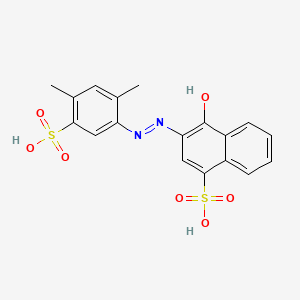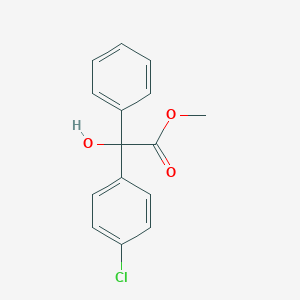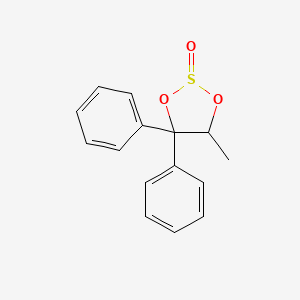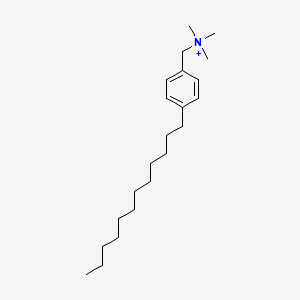
P-laurylbenzyltrimethylammonium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
P-laurylbenzyltrimethylammonium is a quaternary ammonium compound with the chemical formula C₂₂H₄₀N⁺ . It is known for its surfactant properties and is used in various industrial and scientific applications. The compound is characterized by a long hydrophobic lauryl chain and a hydrophilic quaternary ammonium group, making it effective in reducing surface tension and acting as a detergent.
Méthodes De Préparation
The synthesis of P-laurylbenzyltrimethylammonium typically involves a quaternization reaction. One common method is the reaction of lauryl chloride with benzyltrimethylammonium chloride in the presence of a suitable solvent like acetone . The reaction conditions usually require moderate temperatures and can be carried out under reflux to ensure complete conversion. Industrial production methods often involve similar quaternization reactions but on a larger scale, with careful control of reaction parameters to maximize yield and purity.
Analyse Des Réactions Chimiques
P-laurylbenzyltrimethylammonium undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives, often requiring strong oxidizing agents.
Reduction: Although less common, reduction reactions can occur under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzyl position.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
P-laurylbenzyltrimethylammonium has a wide range of applications in scientific research:
Chemistry: It is used as a phase-transfer catalyst, facilitating reactions between compounds in different phases.
Biology: The compound’s surfactant properties make it useful in cell lysis and protein extraction protocols.
Medicine: It is explored for its antimicrobial properties and potential use in disinfectants.
Industry: This compound is employed in the formulation of detergents, emulsifiers, and antistatic agents
Mécanisme D'action
The mechanism of action of P-laurylbenzyltrimethylammonium primarily involves its surfactant properties. The long hydrophobic lauryl chain interacts with hydrophobic substances, while the hydrophilic quaternary ammonium group interacts with water, reducing surface tension and allowing for the emulsification of oils and fats. In biological systems, it can disrupt cell membranes, leading to cell lysis .
Comparaison Avec Des Composés Similaires
P-laurylbenzyltrimethylammonium can be compared with other quaternary ammonium compounds such as:
Benzyltrimethylammonium chloride: Similar in structure but lacks the long lauryl chain, making it less effective as a surfactant.
Tetraethylammonium chloride: Another quaternary ammonium compound with different alkyl groups, used primarily in different applications.
The uniqueness of this compound lies in its combination of a long hydrophobic chain and a quaternary ammonium group, providing superior surfactant properties compared to its counterparts.
Propriétés
Numéro CAS |
47312-91-4 |
|---|---|
Formule moléculaire |
C22H40N+ |
Poids moléculaire |
318.6 g/mol |
Nom IUPAC |
(4-dodecylphenyl)methyl-trimethylazanium |
InChI |
InChI=1S/C22H40N/c1-5-6-7-8-9-10-11-12-13-14-15-21-16-18-22(19-17-21)20-23(2,3)4/h16-19H,5-15,20H2,1-4H3/q+1 |
Clé InChI |
QBHPUAZVNMMJCX-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCC1=CC=C(C=C1)C[N+](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


